![molecular formula C9H5NO2 B12902876 Furo[3,2-E]benzoxazole CAS No. 50511-87-0](/img/structure/B12902876.png)
Furo[3,2-E]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuro[4,5-d]oxazole is a heterocyclic compound that features a fused benzofuran and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[4,5-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide . The reaction is carried out at moderate temperatures, often around 50°C, to yield the desired oxazole derivative.
Industrial Production Methods: Industrial production of Benzofuro[4,5-d]oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzofuro[4,5-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles with different substituents.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitro compounds, and hydroxyl groups are commonly employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include substituted benzofuro[4,5-d]oxazole derivatives with potential biological activities .
Scientific Research Applications
Benzofuro[4,5-d]oxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Benzofuro[4,5-d]oxazole involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s antiviral activity is linked to its interference with viral replication processes . The exact molecular pathways and targets vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Benzofuran: Shares the benzofuran ring but lacks the oxazole component.
Benzoxazole: Contains the oxazole ring but not the fused benzofuran structure.
Benzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness: Benzofuro[4,5-d]oxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties.
Properties
CAS No. |
50511-87-0 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[3,2-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-9(10-5-12-8)6-3-4-11-7(1)6/h1-5H |
InChI Key |
HYGAISRIXKFCCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1OC=C3)N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
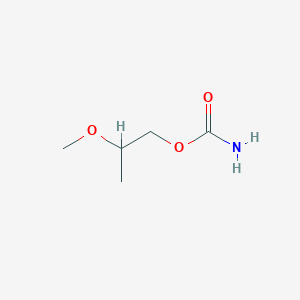
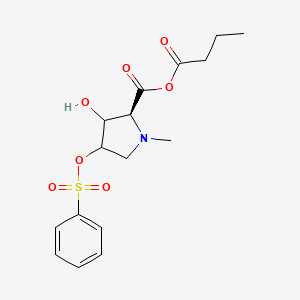
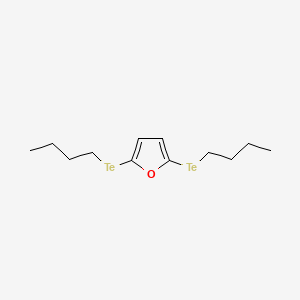
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)

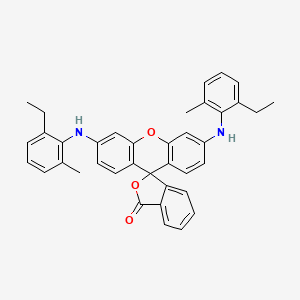
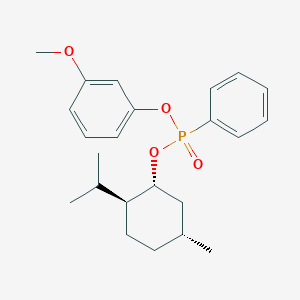
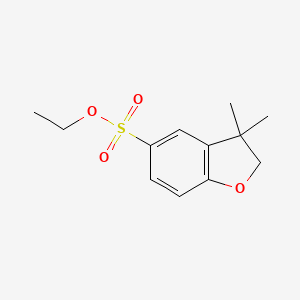
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

